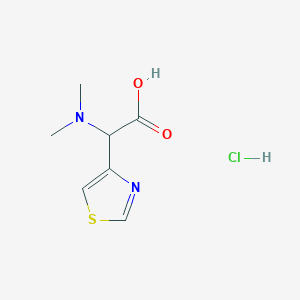

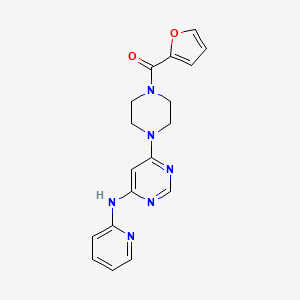

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” is a pale-yellow solid . It has a molecular weight of 363.167 and an exact mass of 363.16 . It’s used in research and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including alkylation and nitration reactions. For example, the synthesis of “N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide” from p-acetamidophenol through alkylation and nitration has been optimized to achieve high yields. Similar synthetic strategies can be applied to the synthesis of “N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide”, emphasizing the need for precise control over reaction parameters.Molecular Structure Analysis

Molecular structure analysis of compounds similar to “N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” reveals the significance of intramolecular interactions. For instance, the crystal structure of “N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide” shows stereogenic centers and intramolecular hydrogen bonding, which influence the overall molecular conformation.Chemical Reactions Analysis

Chemical reactions involving “N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” and its derivatives can lead to a variety of products, depending on the reaction conditions. For example, the reaction of N-bromoacetamide in the presence of a catalytic amount of sodium acetate results in addition and substitution reactions.Physical and Chemical Properties Analysis

The physical properties of compounds like “N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” are influenced by their molecular structure. For example, the crystal structure of “N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide” provides insights into the arrangement of molecules in the solid state, including hydrogen bonding patterns and molecular packing. The chemical properties of “N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” are closely related to its functional groups and molecular structure.Scientific Research Applications

Synthesis and Structural Analysis

- The regio- and stereo-controlled synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide derivatives have been explored, emphasizing the importance of crystal structure and NMR assignments in understanding their chemical behavior. Such compounds are crucial for developing new materials and drugs (Samimi, 2016).

Reaction Mechanisms

- Studies on the hydrolysis of N-methyl-N-nitroamides, including 4-substituted N-methyl-N-nitrobenzamides, in aqueous sulfuric acid solutions provide insights into reaction kinetics and mechanisms. This research is vital for designing chemical reactions in pharmaceutical synthesis and understanding environmental degradation of nitroaromatic compounds (Challis, Rosa, Iley, Norberto, 1990).

Medicinal Chemistry

- N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors, highlighting its application in the field of diagnostic imaging and neuroscience. The development of such compounds could aid in the diagnosis and treatment of neurological disorders (Shiue et al., 1997).

Spectroscopic Applications

- Spectroscopic studies of benzamide derivatives, including those with nitro groups, have been conducted to understand their electronic properties and interactions. This research has implications for materials science, particularly in the development of fluorescent materials and probes (Brozis, Heldt, Heldt, 1999).

Chemical Inhibition

- Research on the inhibition of nucleoside transport by analogues of 4-nitrobenzylthioinosine, where the ribose moiety is replaced by substituted benzyl groups, demonstrates the potential of such compounds in developing new therapeutic agents. This work is essential for pharmaceutical research focusing on improving drug delivery and efficacy (Tromp et al., 2004).

Safety and Hazards

“N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” is classified as dangerous and causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and following specific procedures if swallowed or if it comes in contact with skin or eyes .

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-14-7-9-16(10-8-14)21(25)22-19-12-11-17(23(26)27)13-18(19)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSINSIFERBRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(3-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2848190.png)

![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2848191.png)

![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)

![7-Fluoro-2-methyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848204.png)

![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)

![2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2848209.png)